1-N-Boc-1-(2-methoxyethyl)hydrazine
Overview
Description
1-N-Boc-1-(2-methoxyethyl)hydrazine is a chemical compound with the molecular formula C8H18N2O3 and a molecular weight of 190.24 g/mol . It is a hydrazine derivative, where the hydrazine moiety is protected by a tert-butoxycarbonyl (Boc) group and substituted with a 2-methoxyethyl group. This compound is used in various chemical reactions and research applications due to its unique properties.
Preparation Methods
1-N-Boc-1-(2-methoxyethyl)hydrazine can be synthesized through several synthetic routes. One common method involves the reaction of tert-butyl carbazate with 2-methoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
Chemical Reactions Analysis
1-N-Boc-1-(2-methoxyethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding hydrazones or other oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or other reduced derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions with electrophiles, forming new carbon-nitrogen bonds.
Scientific Research Applications
1-N-Boc-1-(2-methoxyethyl)hydrazine is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of hydrazones, hydrazides, and other nitrogen-containing compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drug candidates and therapeutic agents, especially those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-N-Boc-1-(2-methoxyethyl)hydrazine depends on its specific application. In general, the compound can act as a nucleophile, participating in reactions with electrophiles to form new chemical bonds. The Boc group provides protection to the hydrazine moiety, allowing selective reactions to occur at the 2-methoxyethyl group. Upon deprotection, the hydrazine can further react with various substrates, leading to the formation of desired products .
Comparison with Similar Compounds
1-N-Boc-1-(2-methoxyethyl)hydrazine can be compared with other similar compounds, such as:
1-Boc-1-methylhydrazine: This compound has a similar structure but with a methyl group instead of the 2-methoxyethyl group. It exhibits different reactivity and applications due to the absence of the methoxy group.
tert-Butyl carbazate: This compound is a precursor in the synthesis of this compound and has similar protective properties but lacks the 2-methoxyethyl substitution.
1-N-Boc-2-piperidone: Another Boc-protected compound, but with a piperidone ring instead of the hydrazine moiety.
Properties
IUPAC Name |
tert-butyl N-amino-N-(2-methoxyethyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3/c1-8(2,3)13-7(11)10(9)5-6-12-4/h5-6,9H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLINMFZMSNOJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729383 | |
Record name | tert-Butyl 1-(2-methoxyethyl)hydrazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80729383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957761-27-2 | |
Record name | tert-Butyl 1-(2-methoxyethyl)hydrazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80729383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 957761-27-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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